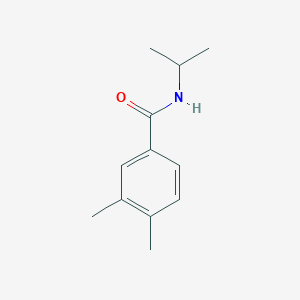

N-isopropyl-3,4-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to N-isopropyl-3,4-dimethylbenzamide involves complex chemical reactions. For example, the reaction of N-(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide with different isocyanates leads to the formation of various compounds, highlighting the compound's synthetic versatility (Braña et al., 1990).

Molecular Structure Analysis

Studies on molecular structure, such as the investigation of N-3-hydroxyphenyl-4-methoxybenzamide, offer insights into the influence of molecular interactions on the geometry of related compounds. These studies utilize techniques like X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds is influenced by their molecular structure. For instance, the reaction of N,N-dimethylbenzamides with phenobarbital-induced rat liver microsomes shows the formation of N-methylbenzamides, illustrating the compound's metabolic pathways (Constantino et al., 1992).

Physical Properties Analysis

The physical properties of N-isopropyl-3,4-dimethylbenzamide derivatives are crucial for their application. The crystallization behavior, solubility, and thermal properties play significant roles in their practical usage (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents and the formation of different chemical structures, are key to understanding the compound's potential applications. Studies on compounds like N,N-dimethylbenzamide diethylmercaptole provide insights into these properties (Mukaiyama & Yamaguchi, 1966).

科学的研究の応用

Synthetic Methods and Chemical Analysis

- Transition Metal-Free Intramolecular Oxidative Coupling : A study developed a synthetic method for preparing biologically significant isoindolinones, including drugs like indoprofen, from 2-alkylbenzamide substrates. This method uses iodine, potassium carbonate, and di-tert-butyl peroxide for oxidative coupling, highlighting a chemical process potentially relevant to the synthesis and analysis of compounds like N-isopropyl-3,4-dimethylbenzamide (Verma et al., 2015).

Pharmacology and Drug Development

- Nimodipine Study : Research on Nimodipine, a compound with structural similarity to N-isopropyl-3,4-dimethylbenzamide, showed its effectiveness as a calcium antagonistic vasodilator with preferential effects on brain vessels. This suggests potential pharmacological applications of related compounds in cerebral vasospasm treatment (Kazda & Towart, 2005).

Environmental and Analytical Chemistry

- Isoproturon Degradation in Soil : A study on the herbicide isoproturon, which shares part of its name with N-isopropyl-3,4-dimethylbenzamide, investigated its degradation in soil, revealing insights into the environmental fate and analysis of similar compounds. The research found spatial heterogeneity in isoproturon's metabolism and dynamics, indicating the complexity of studying such compounds in environmental settings (Bending, Shaw, & Walker, 2001).

Electrochemical Sensors and Biosensors

- Electrochemical Sensor Development : The fabrication of a high-sensitive biosensor using a nanocomposite for the determination of glutathione and piroxicam demonstrates the application of electrochemical sensors in analyzing chemical compounds, suggesting potential methodologies for detecting N-isopropyl-3,4-dimethylbenzamide or its derivatives (Karimi-Maleh et al., 2014).

特性

IUPAC Name |

3,4-dimethyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(2)13-12(14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQQKHNPYPACAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)

![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)

![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)